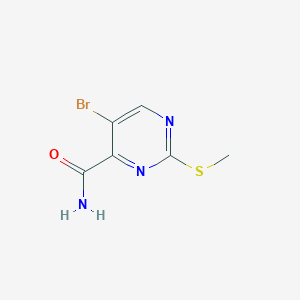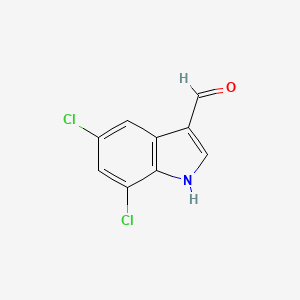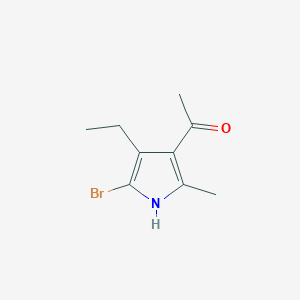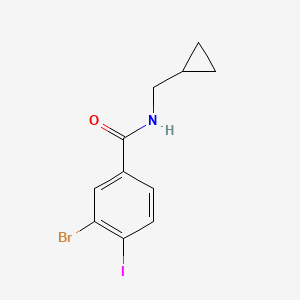
4-メチル-2-ピロリジン-2-イル-1H-ベンゾイミダゾール
説明
“4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole” is a compound that contains a benzimidazole group and a pyrrolidine group . Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring. Pyrrolidine is a type of organic compound that consists of a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole” would be characterized by the presence of a benzimidazole group and a pyrrolidine group. The benzimidazole group would contribute to the planarity of the molecule, while the pyrrolidine group would introduce a three-dimensional aspect due to the non-planarity of the ring .科学的研究の応用
創薬開発
4-メチル-2-ピロリジン-2-イル-1H-ベンゾイミダゾールの主要な構成要素であるピロリジン環は、その多様性と生物活性から、医薬品化学で広く利用されています。 それは潜在的な治療用途を持つ新規化合物の足場として役立ちます . 環の非平面性は、三次元的な被覆範囲を拡大し、生物学的標的との相互作用に有益です。
抗菌剤
ピロリジン環を含む化合物は、抗菌剤として有望であることが示されています。 構造活性相関(SAR)研究では、ピロリジン環の置換基が抗菌活性に大きな影響を与える可能性があることを示唆しています . これは、4-メチル-2-ピロリジン-2-イル-1H-ベンゾイミダゾールを改変して、さまざまな細菌株に対する有効性を高めることができることを示唆しています。
がん治療
4-メチル-2-ピロリジン-2-イル-1H-ベンゾイミダゾールと構造的に関連するアルキルアミノフェノール化合物は、がん細胞に対する抗増殖作用により、がん治療に頻繁に使用されてきました . この化合物は、薬物活性物質として作用する能力により、腫瘍学におけるさらなる研究のための貴重な候補となっています。
非線形光学(NLO)材料
4-メチル-2-ピロリジン-2-イル-1H-ベンゾイミダゾールと類似した化合物の理論的および実験的調査により、非線形光学材料としての可能性が明らかになりました。 これらの材料は、フォトニクスやオプトエレクトロニクスの用途に不可欠です .
エナンチオ選択的合成
ピロリジン環の炭素の立体異性体性は、医薬品のエナンチオ選択的合成における重要な要素となっています。 4-メチル-2-ピロリジン-2-イル-1H-ベンゾイミダゾールの異なる立体異性体は、薬物設計にとって重要な、異なる生物学的プロファイルを生成する可能性があります .
ウレアーゼ阻害
ベンゾイミダゾール部分を含む化合物は、ウレアーゼ阻害特性について研究されています。 この用途は、特にウレアーゼ産生細菌によって引き起こされる疾患の治療において関連しています .
抗菌性
4-メチル-2-ピロリジン-2-イル-1H-ベンゾイミダゾールと同様の複素環構造を共有するイミダゾール含有化合物は、良好な抗菌性を示しています。 これは、新しい抗菌薬の開発において、この化合物が使用される可能性を開きます .
生物学的経路の調節
生物活性分子におけるピロリジン環の存在は、生物学的経路の調節に影響を与える可能性があります。 例えば、それは標的タンパク質への分子の結合コンフォメーションに影響を与え、有毒物質の解毒とクリアランスに関与する経路に影響を与えます .
作用機序
Target of Action
It is known that benzimidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it can be inferred that 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole may interact with a variety of biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Given the broad range of biological activities associated with benzimidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their function.
Cellular Effects
The effects of 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, thereby impacting cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . These interactions can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells . The compound’s metabolism can also affect its bioavailability and efficacy, making it important to study these pathways in detail.
Transport and Distribution
Within cells and tissues, 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-2-5-9-11(8)15-12(14-9)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMTQOQTXECOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257164 | |
| Record name | 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-77-2 | |
| Record name | 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)
